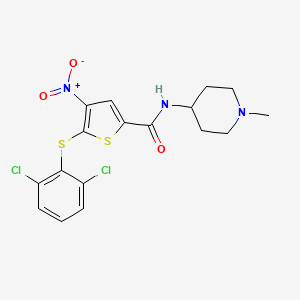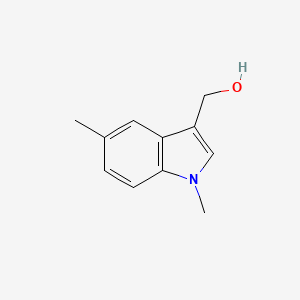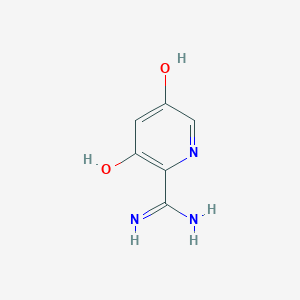
3,5-Dihydroxypicolinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxypicolinimidamide is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid and contains both hydroxyl and amidine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinimidamide typically involves the reaction of picolinic acid derivatives with hydroxylamine and subsequent cyclization. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Picolinic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxylamine derivative.
Cyclization: The hydroxylamine derivative undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3,5-Dihydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3,5-Dihydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,5-Dihydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological processes, such as enzyme inhibition or activation, and receptor binding.
相似化合物的比较
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the amidine group.
Picolinic acid: The parent compound, which lacks the hydroxyl and amidine groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness
3,5-Dihydroxypicolinimidamide is unique due to the presence of both hydroxyl and amidine groups, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
属性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
3,5-dihydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,10-11H,(H3,7,8) |
InChI 键 |
RUQATSBFFHGGLO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)C(=N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




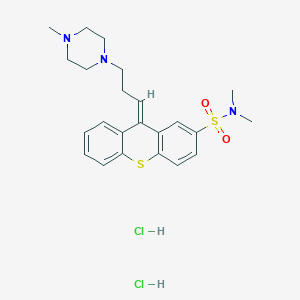
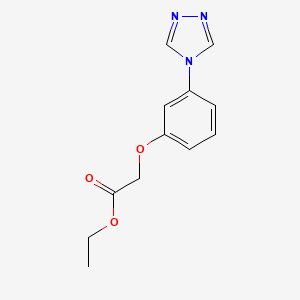
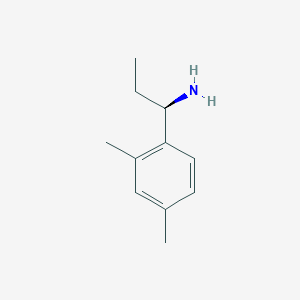

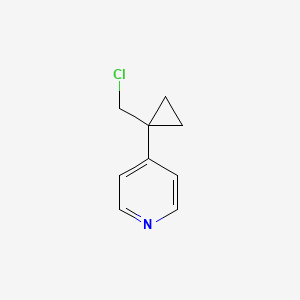

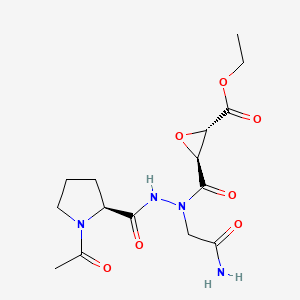
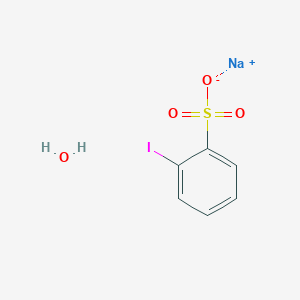
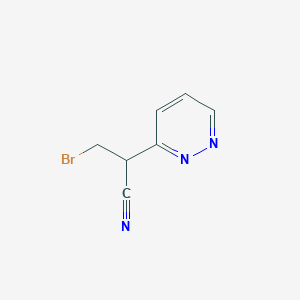
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
